molecular formula C25H21F2NO4 B12306522 Fmoc-2,6-difluoro-D-homophenylalanine

Fmoc-2,6-difluoro-D-homophenylalanine

Cat. No.: B12306522
M. Wt: 437.4 g/mol
InChI Key: VUPYYWOPDYUKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,6-difluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring. This compound is used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,6-difluoro-D-homophenylalanine typically involves the following steps:

    Protection of the amino group: The amino group of D-homophenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Fluorination: The phenyl ring of the protected amino acid is then fluorinated at the 2 and 6 positions. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,6-difluoro-D-homophenylalanine undergoes various chemical reactions, including:

    Substitution reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

    Deprotection reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

    Substitution reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups attached to the phenyl ring.

    Deprotection reactions: The major product is the free amino acid, which can be further utilized in peptide synthesis.

Scientific Research Applications

Fmoc-2,6-difluoro-D-homophenylalanine has several applications in scientific research:

    Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Medicinal chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.

    Biological studies: It serves as a tool for studying protein-protein interactions and enzyme mechanisms.

    Industrial applications: It is used in the production of specialized peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-2,6-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The presence of fluorine atoms can influence the compound’s electronic properties, affecting the overall structure and function of the synthesized peptides. The Fmoc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-2,5-difluoro-D-homophenylalanine: Similar in structure but with fluorine atoms at the 2 and 5 positions.

    Fmoc-2,6-dichloro-D-homophenylalanine: Contains chlorine atoms instead of fluorine at the 2 and 6 positions.

    Fmoc-D-homophenylalanine: Lacks the fluorine substitutions on the phenyl ring.

Uniqueness

Fmoc-2,6-difluoro-D-homophenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly influence the compound’s reactivity and the properties of the peptides synthesized from it. This makes it a valuable tool in peptide synthesis and medicinal chemistry.

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30)

InChI Key

VUPYYWOPDYUKLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4F)F)C(=O)O

Origin of Product

United States

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